Product packaging for (5-Nitrofuran-2-yl)methanesulfonamide(Cat. No.:)

(5-Nitrofuran-2-yl)methanesulfonamide

Cat. No.: B13226337
M. Wt: 206.18 g/mol
InChI Key: HOJRAVCRTORPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Nitrofuran-2-yl)methanesulfonamide is a research chemical built around the 5-nitrofuran pharmacophore, a structure known for its potent biological activity. This compound is offered for investigational use in biochemical and microbiological studies. In research settings, 5-nitrofuran derivatives are primarily investigated for their antimicrobial properties. They have shown significant activity against a range of nosocomial pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis , and have been explored as potential agents against multidrug-resistant strains . The biological activity of 5-nitrofurans is largely dependent on the nitro group at the 5-position of the furan ring. The generally accepted mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases inside the microbial cell . This reduction process generates highly reactive intermediates that cause irreversible, non-specific damage to crucial bacterial components, including ribosomal proteins, leading to the inhibition of protein synthesis and ultimately bacterial cell death . The multiple sites of attack contribute to the low observed incidence of significant bacterial resistance . Beyond broad-spectrum antibacterial research, the 5-nitrofuran scaffold is a prominent structure in the search for new antitubercular agents. Derivatives have demonstrated promising activity against both actively growing and dormant Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms, making them a compelling area of study for tuberculosis drug discovery . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O5S B13226337 (5-Nitrofuran-2-yl)methanesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O5S

Molecular Weight

206.18 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6N2O5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2,(H2,6,10,11)

InChI Key

HOJRAVCRTORPGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Nitrofuran 2 Yl Methanesulfonamide

Established Synthetic Pathways for the Core (5-Nitrofuran-2-yl)methanesulfonamide Structure

The construction of the this compound molecule relies on fundamental reactions of organic chemistry, primarily the formation of the sulfonamide bond (S-N). Established methodologies approach this from two reliable perspectives, utilizing key precursors derived from 5-nitrofurfural.

The synthesis of the target sulfonamide can be efficiently achieved through two primary pathways, each depending on a specific key precursor.

Pathway A involves the use of (5-Nitrofuran-2-yl)methanesulfonyl chloride bldpharm.com. This precursor contains the complete carbon-sulfur framework and requires only the formation of the S-N bond with an amine source. The reaction of this sulfonyl chloride with ammonia is a direct and classical method for preparing primary sulfonamides frontiersrj.com. Optimal conditions for this type of reaction typically involve a suitable solvent and a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Pathway B is a two-step approach commencing with the versatile starting material, 5-nitrofurfural .

Reductive Amination: The first step is the conversion of 5-nitrofurfural to (5-nitrofuran-2-yl)methanamine . This transformation is commonly achieved via reductive amination, a cascade reaction involving the formation of an imine with ammonia, followed by in-situ hydrogenation to yield the primary amine chemrxiv.org. Catalytic systems utilizing various metals are effective for the hydrogenation step nih.gov.

Sulfonylation: The resulting (5-nitrofuran-2-yl)methanamine is then reacted with methanesulfonyl chloride . This reaction, a standard method for sulfonamide synthesis, is typically performed in the presence of an organic or inorganic base to act as an acid scavenger frontiersrj.com.

The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.

PrecursorRole in SynthesisCorresponding Pathway
(5-Nitrofuran-2-yl)methanesulfonyl chloride Provides the complete C-S framework; reacts with an amine.Pathway A
5-Nitrofurfural Starting material for the synthesis of the amine precursor.Pathway B
(5-nitrofuran-2-yl)methanamine Nucleophile that attacks a sulfonyl chloride.Pathway B
Methanesulfonyl chloride Provides the methylsulfonyl group.Pathway B
Ammonia Nitrogen source for the primary sulfonamide.Pathway A / Pathway B

Optimizing reaction yield and ensuring the high purity of the final compound are critical in chemical synthesis. For the established pathways leading to this compound, several strategies are employed.

Control of Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants are crucial variables. For instance, in the sulfonylation of an amine, slowly adding the sulfonyl chloride at a reduced temperature (e.g., 0 °C) can prevent unwanted side reactions and the formation of impurities.

Choice of Base and Solvent: The selection of an appropriate base (e.g., pyridine, triethylamine) and solvent is vital for ensuring the reaction proceeds efficiently. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

Purification Techniques: After the reaction is complete, purification is essential to isolate the target compound. Common methods reported for the purification of nitrofuran derivatives include:

Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts mdpi.comnih.gov.

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. An appropriate solvent system is chosen in which the compound has high solubility at an elevated temperature and low solubility at a cool temperature.

Characterization: The purity and structural integrity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, as detailed in various synthetic procedures for related compounds mdpi.com.

Development and Implementation of Novel Synthetic Routes

Beyond established methods, the development of novel synthetic routes that offer greater efficiency, diversity, and access to complex molecules is a primary goal of modern organic chemistry.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for drug discovery mdpi.com. They offer high atom economy and rapid access to molecular diversity.

A pertinent example is the Groebke–Blackburn–Bienaymé (GBB) reaction , an isocyanide-based MCR. This reaction has been successfully applied to generate libraries of 5-nitrofuran-tagged compounds. In a typical GBB reaction, a 2-aminoazine or 2-aminoazole, an aldehyde (such as 5-nitrofurfural), and an isocyanide react in a one-pot process to yield complex N-bridgehead heterocycles semanticscholar.org. This methodology allows for the rapid synthesis of a diverse set of molecules built around the 5-nitrofuran core, which could be adapted to incorporate a sulfonamide moiety, either on one of the reactants or through post-MCR modification.

The use of transition metal catalysts offers mild and efficient alternatives to classical synthetic methods. Copper-based catalysts, in particular, have proven effective for the formation of C-N and S-N bonds, which are fundamental to the synthesis of sulfonamide derivatives.

Copper-Catalyzed N-Arylation: Copper catalysts are well-known for their ability to facilitate the synthesis of N-aryl sulfonamides from various primary sulfonamides and boronic acids. These methods are advantageous due to the low cost and toxicity of copper compared to other transition metals like palladium jsynthchem.com.

Ullmann-Type Coupling: An efficient method for C-N bond formation is the copper-catalyzed Ullmann-type coupling. This has been used for the amination of heterocyclic precursors, providing access to substituted amine intermediates necessary for further derivatization mdpi.com.

Catalytic Reductive Amination: As mentioned in the synthesis of precursors (Section 2.1.1), the conversion of 5-nitrofurfural to its corresponding amine can be achieved using heterogeneous catalysts like CuAlOx, enabling the reaction to proceed in high yield under flow conditions nih.gov.

These catalytic methods provide powerful and often more environmentally friendly routes for constructing the this compound core and its derivatives.

Strategic Derivatization for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Once a core structure like this compound is synthesized, strategic derivatization is performed to explore its Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). SAR studies investigate how specific structural modifications affect the biological activity of the compound, while SPR studies examine the impact on physicochemical properties like solubility and metabolic stability.

The 5-nitrofuran scaffold is a common subject of such studies. For example, in the development of antitubercular agents, a library of 5-nitrofuran-2-yl derivatives was prepared by reacting 5-nitrofurfural with a variety of substituted thiosemicarbazides nih.govresearchgate.net. The resulting compounds were tested to determine their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The findings from such studies allow researchers to deduce key SAR insights.

The table below presents data adapted from research on 5-nitrofuran thiosemicarbazone derivatives, illustrating the impact of substitution on antitubercular activity.

Compound IDR-Group on Phenyl RingMIC (µM) against M. tuberculosis H37RvSAR Observation
Base Scaffold Unsubstituted Phenyl>100Low activity
Derivative 1 4-Chloro0.44Halogen substitution enhances activity.
Derivative 2 4-Fluoro0.46Electron-withdrawing groups are favorable.
Derivative 3 2,4-Dichloro0.23Multiple halogen substitutions further increase potency.
Derivative 4 4-Nitro0.42Strong electron-withdrawing group is beneficial.

Data is illustrative of trends reported in the literature, such as in Sriram et al., Bioorg. Med. Chem. Lett., 2009. nih.govresearchgate.net

These studies demonstrate that the introduction of electron-withdrawing groups, particularly halogens, on an appended aromatic ring can significantly enhance the compound's potency nih.govresearchgate.net. Similarly, other studies have highlighted the importance of the sulfonamide functional group itself in conferring potent and broad-spectrum antimicrobial activity to nitrofuran-containing scaffolds nih.gov. The general SAR for sulfonamide antibiotics indicates that the para-amino group (or a group that can be converted to it in vivo) and the sulfonamide moiety are essential for activity youtube.comslideshare.net. By systematically modifying different parts of the this compound molecule and assessing the resulting changes in biological activity and properties, researchers can optimize the compound to develop more effective therapeutic agents.

Chemical Modifications at the Sulfonamide Moiety

Detailed research literature focusing specifically on the chemical modification of the sulfonamide group in this compound is limited. However, extensive research on analogous 5-nitrofuran derivatives, where the sulfonamide linker is replaced by other functional groups such as amides, hydrazones, and chalcones, provides insight into potential synthetic strategies.

For instance, 5-nitrofuran-2-carboxylic acid serves as a common starting material for the synthesis of amide derivatives. One general procedure involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI), followed by reaction with a desired amine to form the corresponding 5-nitrofuran-2-carboxamide. This method has been used to synthesize compounds like N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide mdpi.com.

Another widely used precursor is 5-nitro-2-furaldehyde. This aldehyde can be condensed with various (substituted)phenyl/pyridyl thiosemicarbazides, often under microwave irradiation, to yield a diverse library of thiosemicarbazone derivatives researchgate.netnih.gov. Similarly, the reaction of 5-nitrofuran-2-carbaldehyde with appropriate acetophenones in the presence of sulfuric and acetic acid leads to the formation of chalcone structures, such as (E)-1-(4-(methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one mdpi.com. These examples highlight that while direct modification of the sulfonamide is not well-documented, the core precursors of the nitrofuran scaffold are amenable to forming various other linking moieties.

Table 1: Examples of Functional Group Analogs to the Sulfonamide Moiety

Precursor Reagent Linker Formed Example Product
5-nitrofuran-2-carboxylic acid 1,1'-Carbonyldiimidazole, then an amine Amide N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide mdpi.com
5-nitro-2-furaldehyde Phenyl thiosemicarbazide Thiosemicarbazone N-phenyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide researchgate.netnih.gov

Substituent Variation and Heterocyclic Ring Fusions on the Furan (B31954) System

Significant efforts have been directed toward modifying the periphery of the 5-nitrofuran scaffold, either by altering substituents on attached ring systems or by fusing new heterocyclic rings to the core structure. These modifications aim to explore structure-activity relationships (SAR) and improve the compound's profile.

A powerful technique for derivatization is late-stage functionalization (LSF). For example, a copper-catalyzed C-H LSF approach has been successfully employed to modify existing 5-nitrofuran drugs like furazolidone (B1674277) (FZD) and nitrofurantoin (B1679001) (NFT). This method allows for the direct conversion of C-H bonds at the N-α position into C-O, C-C, C-N, and C-S bonds, enabling the introduction of hydroxyl, methyl, azide, and cyano groups, among others nih.gov.

Another strategy involves the synthesis of complex molecules where the 5-nitrofuran moiety is attached to other heterocyclic systems. A diverse set of 5-nitrofuran-tagged heterocyclic compounds, including imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]thiazoles, has been prepared through the Groebke–Blackburn–Bienaymé multicomponent reaction. This one-pot reaction combines an aminoazine or aminoazole, an aldehyde (5-nitrofuran-2-carboxaldehyde), and an isocyanide to efficiently generate structurally complex products semanticscholar.org.

Furthermore, various studies have synthesized series of derivatives where substituents on an appended aromatic or heterocyclic ring are systematically varied. Research on (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones has explored the impact of different R-groups (e.g., OCH₃, Cl, Br, CN, NO₂) at the 5-position of the benzofuranone ring acs.orgnih.gov.

Table 2: Examples of Synthesized Heterocyclic Systems Incorporating 5-Nitrofuran

Synthetic Method Heterocyclic System Base Scaffold
Multicomponent Reaction Imidazo[1,2-a]pyridine-3-amine 5-Nitrofuran semanticscholar.org
Multicomponent Reaction Imidazo[1,2-a]pyrimidine-3-amine 5-Nitrofuran semanticscholar.org
Multicomponent Reaction Imidazo[2,1-b]thiazole-5-amine 5-Nitrofuran semanticscholar.org
Condensation Reaction 3(2H)-Benzofuranone 5-Nitrofuran acs.orgnih.gov

Design and Synthesis of Molecular Hybrids and Conjugates Incorporating the Nitrofuran Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has been applied to the 5-nitrofuran scaffold to create dual-action agents or to enhance potency against resistant pathogens. This "double-drug" strategy leverages the established activity of the nitrofuran "warhead" while introducing new mechanisms of action or improving target affinity through the partner molecule.

A notable example is the synthesis of nitrofuranyl–pyrazolopyrimidine hybrid conjugates. These molecules combine the 5-nitrofuran core with the pyrazolopyrimidine scaffold, a bioisostere of the biogenic purine class known for a wide range of biological activities. The synthesis connects these two distinct and biologically important classes of molecules to generate novel compounds with potent antimicrobial properties.

Another approach involves conjugating the 5-nitrofuryl moiety to various other heterocyclic motifs to develop compounds with improved characteristics nih.gov. For instance, linking the 5-nitrofuran scaffold to aminoalkylimidazoles has been explored. The synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines represents another successful application of this hybrid strategy, where the combination of the two scaffolds resulted in a lead compound with superior activity compared to nitrofurantoin nih.gov.

Table 3: Representative Molecular Hybrids Based on the 5-Nitrofuran Scaffold

Scaffold 1 Scaffold 2 Resulting Hybrid Class
5-Nitrofuran Pyrazolopyrimidine Nitrofuranyl–pyrazolopyrimidine conjugates
5-Nitrofuran Oxazolyl Tetrahydropyrazolopyridine 5-Nitrofuran-tagged oxazolyl THPPs nih.gov

Stereochemical Control and Regioselectivity in Analog Design

Achieving specific stereochemistry and regioselectivity is crucial in the synthesis of complex bioactive molecules, as different isomers can have vastly different biological activities. In the synthesis of 5-nitrofuran derivatives, several methodologies have demonstrated excellent control over these aspects.

A high degree of regioselectivity has been reported in the synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines. Specifically, the N-alkylation of the pyrazole ring of the tetrahydropyrazolopyridine core with various alkyl halides using sodium hydride in toluene resulted in the formation of the N1-isomer with excellent regioselectivity (>99%) nih.gov. This selective alkylation was a key step in producing the desired series of analogs for biological testing nih.gov.

Stereoselectivity has also been observed in the synthesis of certain classes of nitrofuran derivatives. For example, the synthesis of 5-R-substituted 2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones consistently yields the (Z)-isomer acs.orgnih.gov. In contrast, the preparation of 1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones, which are chalcone-like structures, results in the formation of the (E)-isomer acs.orgnih.gov. While the underlying mechanisms for this high stereoselectivity are not always detailed, the consistent formation of a single isomer is a significant synthetic outcome. These examples underscore the ability to achieve precise molecular architectures in the design and synthesis of novel 5-nitrofuran analogs.

Preclinical Pharmacological Investigations of 5 Nitrofuran 2 Yl Methanesulfonamide and Its Analogs

In Vitro Efficacy Studies Across Diverse Pathogenic and Cellular Models

Evaluation against Multidrug-Resistant Bacterial Pathogens (e.g., ESKAPE panel, Gram-Positive, Gram-Negative)

Derivatives of 5-nitrofuran have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including the highly virulent and antibiotic-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The antibacterial action of these compounds is generally attributed to the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive radicals that can damage bacterial DNA and other critical cellular components.

A series of 5-nitrofuran-tagged imidazo-fused azines and azoles were synthesized and evaluated for their activity against the ESKAPE panel. One lead compound, N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, exhibited a particularly potent profile against several of these challenging pathogens. mdpi.com Notably, it displayed minimum inhibitory concentrations (MICs) of 0.06 µg/mL against Staphylococcus aureus, 0.25 µg/mL against Enterobacter cloacae, 0.25 µg/mL against Klebsiella pneumoniae, and 0.25 µg/mL against Enterococcus faecalis. mdpi.com

In another study, 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines were prepared and tested against ESKAPE pathogens. The lead compound from this series, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, was found to have superior activity to the clinically used antibiotic nitrofurantoin (B1679001) in many cases.

Furthermore, investigations into other nitrofuran analogs have identified compounds with moderate to strong inhibitory effects against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus. The mechanism of action for some of these analogs is believed to involve the inhibition of the GroEL/ES chaperonin system, which is essential for bacterial survival. These compounds act as pro-drugs, requiring activation by bacterial nitroreductases to become potent inhibitors.

A systematic review of nitrofuran derivatives has confirmed their effectiveness against a range of both Gram-positive and Gram-negative pathogenic strains, although some studies suggest a milder inhibitory effect against most Gram-negative bacteria. ijabbr.com The versatility of the 5-nitrofuran scaffold allows for chemical modifications that can enhance the activity of these compounds against multidrug-resistant bacteria.

Antibacterial Activity of a Lead 5-Nitrofuran Analog Against ESKAPE Pathogens
Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus0.06
Enterobacter cloacae0.25
Klebsiella pneumoniae0.25
Enterococcus faecalis0.25

Assessment of Antimycobacterial Activity against Mycobacterium tuberculosis (H37Rv, drug-resistant strains, dormant forms)

The 5-nitrofuran scaffold has been extensively explored for the development of novel antitubercular agents with activity against both replicating and non-replicating (dormant) Mycobacterium tuberculosis. These compounds are of particular interest due to their potential to shorten the lengthy treatment regimens for tuberculosis and to be effective against drug-resistant strains.

Several studies have highlighted the potent in vitro activity of 5-nitrofuran derivatives against the drug-sensitive H37Rv strain of M. tuberculosis. For instance, a series of 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives were evaluated, with one compound demonstrating an exceptionally low MIC of 0.031 mg/L, which is more potent than the first-line antituberculosis drugs isoniazid, rifampicin, and ethambutol in vitro. nih.gov Another derivative from the same series was found to be equipotent to pretomanid against a multidrug-resistant clinical isolate of M. tuberculosis. nih.gov

The mechanism of action of these compounds in mycobacteria is often linked to the inhibition of novel therapeutic targets. For example, the aforementioned 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives were found to inhibit arylamine N-acetyltransferase, an enzyme involved in the cell wall lipid metabolism of M. tuberculosis. nih.gov

Furthermore, certain 5-nitrofuran-2-yl derivatives have shown significant activity against dormant forms of M. tuberculosis. In a study evaluating such derivatives, one compound, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, was found to be highly active against 6-week-starved (dormant) M. tuberculosis H37Rv with an MIC of 13.9 µM. researchgate.net This was 50 times more active than isoniazid and slightly more active than rifampicin under the same conditions. researchgate.net In actively growing cultures, this compound had an MIC of 0.22 µM, making it three times more active than isoniazid. researchgate.net

Pentacyclic nitrofuran hybrids have also been developed and have demonstrated excellent potency against M. tuberculosis, with MICs in the nanomolar range (0.001–0.02 µg/mL). nih.gov These compounds were also highly active against non-replicating M. tuberculosis grown under hypoxic conditions. nih.gov The activation of these nitrofurans is dependent on mycobacterial nitroreductases, and some have been shown to be activated by machinery involving the cofactor F420.

Antimycobacterial Activity of a Lead 5-Nitrofuran Derivative
Mycobacterium tuberculosis StrainConditionMIC
H37RvLog-phase culture0.22 µM
H37Rv6-week-starved culture (dormant)13.9 µM

Efficacy Profiling against Clinically Relevant Fungal Species

While the primary focus of research on 5-nitrofuran derivatives has been on their antibacterial and antimycobacterial properties, recent studies have begun to explore their potential as antifungal agents. A series of nitrofuran derivatives were synthesized and tested against a panel of clinically relevant fungal species, demonstrating a broad spectrum of activity.

The tested compounds exhibited inhibitory activity with both fungicidal and fungistatic profiles. The minimal inhibitory concentration (MIC90) values for the most potent compounds were notable against a range of fungi. For instance, MIC90 values as low as 0.48 µg/mL were observed against Histoplasma capsulatum and Paracoccidioides brasiliensis. nih.gov Against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, potent compounds showed MIC90 values of 0.98 µg/mL. nih.gov

Activity was also observed against opportunistic yeasts. For Candida species and Cryptococcus neoformans, the most active compounds had an MIC90 of 3.9 µg/mL. nih.gov These findings suggest that the 5-nitrofuran scaffold holds promise for the development of new antifungal drugs to treat a variety of mycoses. The mechanism of antifungal action is thought to be similar to the antibacterial mechanism, involving the generation of reactive oxygen species that damage fungal cells.

Antifungal Activity of Potent Nitrofuran Derivatives (MIC90)
Fungal SpeciesMIC90 (µg/mL)
Histoplasma capsulatum0.48
Paracoccidioides brasiliensis0.48
Trichophyton rubrum0.98
Trichophyton mentagrophytes0.98
Candida species3.9
Cryptococcus neoformans3.9

Activity against Protozoan Parasites (e.g., Trypanosoma cruzi, Trypanosoma brucei)

The 5-nitrofuran core is a key pharmacophore in several drugs used to treat parasitic infections, and research continues to explore new derivatives with improved efficacy. Analogs of (5-Nitrofuran-2-yl)methanesulfonamide have shown significant in vitro activity against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis (sleeping sickness).

In one study, novel 5-nitro-2-furancarboxylamides were synthesized and found to be exceptionally potent against T. brucei in vitro, with some analogs being approximately 1000-fold more potent than the reference drug nifurtimox. acs.org The most potent of these compounds exhibited an EC50 value of 2.4 ± 0.3 nM. acs.org Importantly, these new analogs showed limited cross-resistance with nifurtimox, suggesting they may have a different primary mechanism of action. acs.org

Similarly, new thiosemicarbazone derivatives containing a 5-nitrofuryl group have demonstrated potent activity against the epimastigote form of T. cruzi. Some of these compounds were found to be 1.5 to 1.7 times more active than nifurtimox in vitro. nih.gov The proposed mechanism of action for these compounds is twofold: the thiosemicarbazone moiety may inhibit the parasitic enzyme cruzain, while the 5-nitrofuryl group promotes oxidative stress within the parasite. nih.gov

Nitrofurantoin-triazole hybrids have also been investigated for their trypanocidal activity against animal trypanosomes. Several of these hybrids displayed high potency against T. b. brucei, T. evansi, and T. congolense, with IC50 values in the submicromolar range. bohrium.com These compounds exhibited weak toxicity against mammalian cells, indicating a high selectivity for the parasites. bohrium.com

Anti-protozoan Activity of a Lead 5-Nitro-2-furancarboxylamide Analog
Protozoan ParasiteActivity MetricValue
Trypanosoma bruceiEC502.4 ± 0.3 nM

Cytostatic and Apoptotic Effects in Cancer Cell Lines (e.g., Triple Negative Breast Cancer)

Recent research has uncovered the potential of 5-nitrofuran derivatives as anticancer agents, particularly for aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC). A study identified a series of 5-nitrofuran-2-amide derivatives that induce apoptosis in TNBC cells. nih.gov

These compounds were found to act as small molecule activators of C/EBP-homologous protein (CHOP) expression. nih.govnih.gov CHOP is a key mediator of apoptosis induced by unresolved endoplasmic reticulum (ER) stress. The induction of CHOP by these 5-nitrofuran derivatives suggests a novel mechanism for their anticancer activity. The study showed that these compounds activate the PERK-eIF2α-ATF4 branch of the unfolded protein response (UPR) to induce CHOP expression. nih.gov

Preliminary structure-activity relationship (SAR) studies indicated that compounds possessing an N-phenyl-5-nitrofuran-2-carboxamide skeleton were particularly potent inducers of apoptosis in TNBC cell lines. nih.gov The presence of the nitro group on the furan (B31954) ring was found to be critical for the anticancer activity, as its removal led to a significant loss of potency. nih.gov These findings suggest that augmenting the terminal UPR pathway with small molecule activators of CHOP, such as these 5-nitrofuran derivatives, could be a promising therapeutic strategy for TNBC.

Anticancer Activity of 5-Nitrofuran-2-amide Derivatives
Cancer Cell Line TypeMechanism of ActionKey Molecular Target
Triple Negative Breast Cancer (TNBC)Induction of ApoptosisC/EBP-homologous protein (CHOP)

Exploration of Antiviral Potential

While the 5-nitrofuran scaffold is well-established for its broad-spectrum antibacterial, antimycobacterial, antifungal, and antiprotozoal activities, there is currently limited specific data available in the scientific literature regarding the in vitro antiviral potential of this compound or its close analogs. General statements in the literature sometimes allude to the antiviral properties of broader classes of nitroaromatic compounds, but detailed studies with specific viral pathogens and corresponding efficacy data for this particular compound and its derivatives are not readily found. Further research is required to explore and establish any potential antiviral applications for this class of compounds.

In Vivo Efficacy Profiling in Preclinical Animal Disease Models

While in vivo efficacy data specifically for this compound is not available in the reviewed scientific literature, extensive research has been conducted on various structural analogs of 5-nitrofuran, demonstrating their potential therapeutic effects in murine models of bacterial, mycobacterial, and parasitic infections. This section will detail the findings for these related compounds, providing insights into the potential activity of the broader class of 5-nitrofuran derivatives.

Efficacy in Murine Infection Models (e.g., Bacterial, Mycobacterial, Parasitic)

The 5-nitrofuran scaffold is a component of several compounds that have been evaluated for their effectiveness in treating a range of infections in mouse models. These studies highlight the therapeutic potential of this chemical class against various pathogens.

Bacterial Infections:

One of the most well-known nitrofuran derivatives, nitrofurantoin, has demonstrated efficacy in a murine model of urinary tract infection (UTI) caused by ciprofloxacin-resistant Escherichia coli. In this model, nitrofurantoin was shown to significantly reduce the number of viable bacterial cells in the kidneys. nih.govsci-hub.se This suggests that nitrofurans can be effective against drug-resistant bacterial strains in vivo.

Mycobacterial Infections:

A series of pentacyclic nitrofuran analogs have been investigated for their activity against Mycobacterium tuberculosis in a murine model of acute infection. nih.gov One lead compound from this series, referred to as 9a, was found to be highly active. nih.gov These hybrid nitrofurans have been shown to be potent inhibitors of M. tuberculosis and exhibit favorable selectivity indices of over 150. nih.gov The in vivo studies indicated that these pentacyclic nitrofuran compounds have long half-lives and high volumes of distribution. nih.gov Furthermore, compound 9a demonstrated a significant post-antibiotic effect and was highly active against non-replicating M. tuberculosis under hypoxic conditions. nih.gov

While in vitro studies have identified other 5-nitrofuran derivatives with potent antimycobacterial activity, such as a sulfonamide derivative of 5-nitrofuran-2-carbohydrazide, in vivo data for these specific compounds is not yet available. nih.gov

Interactive Data Table: Efficacy of Nitrofuran Analogs in Murine Infection Models

Compound ClassInfection ModelPathogenKey Efficacy Findings
Nitrofurantoin Urinary Tract InfectionEscherichia coli (ciprofloxacin-resistant)Significant reduction of viable bacterial cells in the kidney. nih.govsci-hub.se
Pentacyclic Nitrofuran (e.g., 9a) Acute TuberculosisMycobacterium tuberculosisHighly active against both replicating and non-replicating bacteria. nih.gov

Parasitic Infections:

Although in vitro studies have shown the potential of nitrofuran-containing compounds against parasites like Toxoplasma gondii, there is a lack of published in vivo efficacy data for these specific derivatives in murine models. nih.gov

Therapeutic Response in Murine Tumor Xenograft Models (if applicable)

Currently, there is no available scientific literature detailing the evaluation of this compound or its close analogs in murine tumor xenograft models. Research on the anticancer activities of 5-nitrofuran derivatives is an area that remains to be extensively explored in vivo.

Evaluation of Therapeutic Indices in Relevant Preclinical Models (focusing on efficacy, not safety thresholds)

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, and in the context of efficacy, it can be considered as the ratio between the toxic dose and the therapeutic dose. For the purpose of this section, the focus is on the selectivity of the compounds for the pathogen over host cells, which is often expressed as a selectivity index (SI) in early preclinical development.

For the pentacyclic nitrofuran analogs with activity against M. tuberculosis, mammalian cytotoxicity assays were conducted to calculate their therapeutic indices. These compounds demonstrated very favorable selectivity, with indices ranging from 150 to 2500. nih.gov This indicates a high degree of selectivity for the mycobacteria over mammalian cells, suggesting a potentially wide therapeutic window based on efficacy.

Interactive Data Table: Selectivity Indices of a Pentacyclic Nitrofuran Analog Series

Compound SeriesPathogenHost Cell LineSelectivity Index (SI) Range
Pentacyclic Nitrofurans Mycobacterium tuberculosisMammalian cells150 - 2500 nih.gov

It is important to note that this data is based on in vitro cytotoxicity assays and provides an early indication of the therapeutic window. Further in vivo studies are necessary to establish a definitive therapeutic index for these compounds. For other classes of nitrofuran analogs, including this compound, specific therapeutic index data from preclinical models is not currently available in the public domain.

Mechanistic Elucidation of 5 Nitrofuran 2 Yl Methanesulfonamide Action at the Molecular and Cellular Levels

Investigation of Primary Molecular Targets and Binding Interactions

The biological activity of (5-Nitrofuran-2-yl)methanesulfonamide is predicted to stem from the combined effects of its 5-nitrofuran ring and its methanesulfonamide (B31651) group. The 5-nitrofuran component is a well-established "warhead" that requires bioreductive activation to exert its effects, while the sulfonamide portion has the potential to act as an enzyme inhibitor.

Studies on Bacterial Nitroreductases and Azoreductases

The antimicrobial action of 5-nitrofuran compounds is contingent upon the enzymatic reduction of the nitro group within the target microbial cell. This process is primarily carried out by bacterial nitroreductases (NfsA and NfsB in E. coli) and, to some extent, azoreductases. These enzymes transfer electrons from NAD(P)H to the nitro group, generating highly reactive nitroso, hydroxylamino, and nitro radical anion intermediates.

It is hypothesized that this compound acts as a prodrug that is similarly activated by these bacterial enzymes. The resulting reactive species are non-specific in their targets and can cause widespread cellular damage. While direct studies on the interaction of this compound with these reductases are not available, the mechanism is well-established for other 5-nitrofuran derivatives.

Table 1: Key Bacterial Enzymes in the Activation of 5-Nitrofuran Compounds

EnzymeFunction in ActivationCofactor
Nitroreductase (e.g., NfsA, NfsB)Reduction of the 5-nitro group to reactive intermediatesNAD(P)H
AzoreductaseCan also contribute to the reduction of the nitro groupNAD(P)H

Inhibition of Key Microbial Enzymes (e.g., Arylamine N-acetyltransferase, Dihydropteroate (B1496061) Synthase)

The methanesulfonamide moiety of the compound introduces the potential for a more targeted inhibitory action, characteristic of sulfonamide drugs.

Dihydropteroate Synthase (DHPS): Sulfonamides are classic competitive inhibitors of DHPS, a key enzyme in the bacterial folate synthesis pathway. They act as structural analogs of the natural substrate, para-aminobenzoic acid (pABA). By blocking this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for the production of nucleic acids and certain amino acids, thereby halting bacterial growth. It is plausible that this compound could also target DHPS, although the presence of the bulky nitrofuran group may influence its binding affinity for the active site.

Arylamine N-acetyltransferase (NAT): Some 5-nitrofuran derivatives have been identified as inhibitors of mycobacterial arylamine N-acetyltransferase, an enzyme crucial for the intracellular survival of Mycobacterium tuberculosis. While there is no direct evidence for this compound, this represents a potential, as-yet-unexplored, target.

Analysis of Interactions with Nucleic Acids (DNA/RNA)

A primary consequence of the bioreductive activation of 5-nitrofurans is the generation of electrophilic intermediates that can cause significant damage to cellular macromolecules, including nucleic acids. These reactive species can induce strand breaks in DNA and interfere with DNA replication and repair mechanisms. Furthermore, they can interact with RNA, disrupting protein synthesis. This multi-targeted assault on genetic material and protein production contributes to the potent bactericidal activity of this class of compounds. It is therefore highly probable that the activated form of this compound would exhibit similar genotoxic effects.

Modulation of Host Cell Signaling Pathways (e.g., Unfolded Protein Response in cancer cells)

Research on other 5-nitrofuran derivatives has revealed their ability to modulate signaling pathways within host cells, particularly in the context of cancer. For instance, certain N-phenyl-5-nitrofuran-2-carboxamide compounds have been shown to induce apoptosis in triple-negative breast cancer cells by activating the C/EBP-homologous protein (CHOP) expression, a key component of the terminal unfolded protein response (UPR). This suggests that some 5-nitrofurans can act as endoplasmic reticulum (ER) stressors. While this activity has not been specifically demonstrated for this compound, it highlights a potential mechanism of action in eukaryotic cells that warrants investigation.

Analysis of Cellular and Subcellular Localization

Specific studies detailing the cellular and subcellular localization of this compound have not been identified in the reviewed literature. As a small molecule, it is likely to diffuse across the bacterial cell wall and membrane. Following activation by cytosolic nitroreductases, its reactive metabolites would be expected to be distributed throughout the cytoplasm, where they can interact with various subcellular components, including ribosomes and the nucleoid.

Characterization of Biochemical Pathways and Signaling Cascades Perturbed by the Compound

The primary biochemical pathway targeted by the sulfonamide class of drugs is the folate synthesis pathway, through the inhibition of dihydropteroate synthase. If this compound acts in a similar manner, this would be a key perturbed pathway.

More broadly, the reactive intermediates generated from the 5-nitrofuran moiety would be expected to disrupt a multitude of biochemical pathways non-specifically. These include:

Nucleic Acid Synthesis: Through direct damage to DNA and RNA.

Protein Synthesis: By damaging ribosomal components and interfering with translation.

Cellular Respiration: By inhibiting enzymes involved in the citric acid cycle.

In host cells, as suggested by studies on related compounds, a potential (though unconfirmed) perturbed signaling cascade is the unfolded protein response.

Mechanisms of Acquired Resistance Development in Pathogens and Cancer Cells

Acquired resistance to therapeutic agents poses a significant challenge in medicine. For a hybrid compound such as this compound, which contains both a nitrofuran and a sulfonamide moiety, resistance is likely to develop through mechanisms targeting either functional group or via more generalized cellular responses.

In Pathogens:

Bacterial resistance to this compound would likely emerge from adaptations that counteract its dual modes of action.

Impaired Prodrug Activation (Nitrofuran Resistance): The antimicrobial activity of the 5-nitrofuran component is dependent on its intracellular reduction by bacterial nitroreductases to generate cytotoxic reactive intermediates. wikipedia.orgnih.gov This activation is crucial for drugs like nitrofurantoin (B1679001). biorxiv.orgnih.gov Consequently, the most prevalent mechanism of resistance to nitrofurans involves loss-of-function mutations in the genes that encode these activating enzymes, specifically nfsA and nfsB in organisms like Escherichia coli. plos.orgnih.govresearchgate.net Such mutations prevent the conversion of the nitrofuran prodrug into its active, DNA-damaging form, often resulting in high-level resistance. biorxiv.orgnih.gov Additionally, mutations in the ribE gene, which is involved in synthesizing a necessary cofactor for these nitroreductases, have also been identified as a source of resistance. researchgate.netmdpi.com

Target Modification and Bypass (Sulfonamide Resistance): The sulfonamide portion of the molecule is designed to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.govnumberanalytics.com Bacteria have evolved two primary strategies to overcome this inhibition:

Mutations in the Target Enzyme: Alterations in the chromosomal folP gene, which encodes DHPS, can change the enzyme's structure. These changes reduce the binding affinity for the sulfonamide inhibitor, allowing the natural substrate, para-aminobenzoic acid (PABA), to bind preferentially. nih.govpatsnap.com

Acquisition of a Resistant Enzyme: A common mechanism is the acquisition of alternative, drug-resistant folP genes (e.g., sul1, sul2, sul3) through horizontal gene transfer, often carried on plasmids. drugbank.com These genes produce a DHPS enzyme that is not effectively inhibited by sulfonamides, thus creating a bypass for the metabolic block.

Active Drug Efflux: The overexpression of multidrug efflux pumps can reduce the intracellular concentration of an antimicrobial agent below its effective threshold. mdpi.com Efflux systems such as the OqxAB pump could potentially recognize and actively transport this compound out of the bacterial cell, contributing to a state of reduced susceptibility. nih.govresearchgate.net

Table 4.4.1: Potential Mechanisms of Acquired Resistance in Pathogens
Resistance MechanismTargeted MoietyMolecular BasisConsequence
Impaired Prodrug Activation5-NitrofuranLoss-of-function mutations in nitroreductase genes (nfsA, nfsB). nih.govresearchgate.netFailure to generate cytotoxic reactive intermediates.
Target Enzyme ModificationSulfonamideChromosomal mutations in the folP gene encoding DHPS. nih.govpatsnap.comReduced binding affinity of the drug to its target.
Target BypassSulfonamideAcquisition of plasmid-encoded resistant DHPS genes (sul1, sul2). drugbank.comSynthesis of folate continues despite the presence of the drug.
Drug EffluxBothOverexpression of multidrug efflux pumps (e.g., OqxAB). nih.govresearchgate.netReduced intracellular drug concentration.

In Cancer Cells:

While primarily developed as antimicrobials, some nitrofuran derivatives have been explored for their anticancer potential, which is often attributed to their capacity to induce DNA damage and oxidative stress, especially within the hypoxic environments of solid tumors. mcmaster.carsc.orgaub.edu.lb Resistance in cancer cells would likely arise from broad-spectrum chemoresistance pathways.

Enhanced DNA Damage Repair: The activated nitrofuran moiety is known to cause DNA lesions, including single-strand breaks. mcmaster.canih.govaacrjournals.org A key mechanism of resistance in cancer cells is the upregulation of DNA repair pathways. nih.gov Increased efficiency of systems such as homologous recombination (HR) and non-homologous end joining (NHEJ) can rapidly repair drug-induced DNA damage, thereby preventing the initiation of cell death. mdpi.com

Upregulation of Antioxidant Systems: The metabolic reduction of the nitro group can generate reactive oxygen species (ROS), leading to severe oxidative stress. nih.govnih.govmdpi.com Cancer cells can adapt to this by enhancing their endogenous antioxidant defenses. mdpi.com This includes upregulating the glutathione (B108866) (GSH) antioxidant system or increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) to neutralize ROS and mitigate cellular damage.

Alterations in Apoptotic Pathways: The ultimate goal of many chemotherapies is to trigger apoptosis in cancer cells. Resistance frequently emerges from mutations that disrupt this process, such as the overexpression of anti-apoptotic proteins like Bcl-2 or the functional loss of pro-apoptotic proteins like p53. nih.govoncotarget.com Cells with a compromised apoptotic signaling pathway can survive even when significant drug-induced damage has occurred.

Comparative Mechanistic Analysis with Existing Nitrofuran and Sulfonamide Therapeutics

The therapeutic action of this compound is predicted to be a composite of the distinct mechanisms of nitrofuran and sulfonamide drug classes, setting it apart from traditional agents that typically possess a single mode of action.

Comparison with Nitrofuran Therapeutics (e.g., Nitrofurantoin):

The inclusion of the 5-nitrofuran ring is a defining feature shared with established drugs like nitrofurantoin. nih.gov

Shared Mechanism: The core mechanism is the reductive activation of the 5-nitro group within the target cell by bacterial flavoproteins, or nitroreductases. wikipedia.orgplos.org This bioactivation produces highly reactive and unstable intermediates. nih.govnih.gov These intermediates are indiscriminate in their targets, causing widespread damage to cellular macromolecules, including ribosomal proteins, DNA, RNA, and enzymes involved in critical metabolic pathways like the citric acid cycle. nih.govmdpi.compatsnap.com This multi-targeted assault is characteristic of nitrofurans and is believed to underpin their bactericidal effect and the relatively low frequency of resistance development. wikipedia.orgresearchgate.net The process also generates oxidative stress, which adds to the compound's cytotoxicity. nih.govnih.gov

Key Difference: The activity of traditional nitrofurans like nitrofurantoin is entirely dependent on this pathway of reductive activation and subsequent macromolecular damage. patsnap.com In contrast, this compound is theorized to have a second, independent mechanism of action provided by its sulfonamide component.

Comparison with Sulfonamide Therapeutics (e.g., Sulfamethoxazole):

The methanesulfonamide group is a functional component of the broader class of sulfonamide antibiotics.

Shared Mechanism: This portion of the molecule is expected to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). wikipedia.orgpatsnap.comontosight.ai As structural analogs of para-aminobenzoic acid (PABA), sulfonamides compete with PABA for the enzyme's active site. nih.govpatsnap.com By blocking DHPS, they inhibit the synthesis of dihydrofolic acid, a vital precursor for tetrahydrofolate. Tetrahydrofolate is essential for producing nucleotides and certain amino acids, and its depletion halts DNA replication and cell division. wikipedia.orgnumberanalytics.com

Key Difference: Conventional sulfonamides are generally bacteriostatic, meaning they inhibit bacterial growth rather than killing the cells directly. nih.govnumberanalytics.comclevelandclinic.org The potent bactericidal activity of the nitrofuran moiety in this compound would therefore offer a significant mechanistic advantage over the bacteriostatic action of sulfonamides alone.

The Hybrid Advantage:

A single molecule with two distinct antimicrobial mechanisms could present several therapeutic benefits:

Dual Bacteriostatic and Bactericidal Effects: The compound could simultaneously inhibit the growth of a bacterial population via folate synthesis blockade while actively killing cells through widespread macromolecular damage.

Potential for a Broader Spectrum: The combined mechanisms might prove effective against a wider range of microbial pathogens.

Lower Probability of Resistance: A pathogen would need to develop resistance to two separate mechanisms concurrently to survive, a statistically less probable event compared to overcoming a single-mechanism drug.

Table 4.5.1: Comparative Mechanistic Analysis
FeatureThis compound (Predicted)Nitrofuran Therapeutics (e.g., Nitrofurantoin)Sulfonamide Therapeutics (e.g., Sulfamethoxazole)
Primary Target(s) Multiple: DHPS, DNA, Ribosomes, various enzymes. wikipedia.orgdrugbank.compatsnap.comMultiple: DNA, Ribosomes, various enzymes. nih.govpatsnap.comSingle: Dihydropteroate Synthase (DHPS). wikipedia.orgpatsnap.com
Mechanism of Action 1. Inhibition of folate synthesis. wikipedia.org 2. Reductive activation to reactive intermediates causing macromolecular damage and oxidative stress. wikipedia.orgnih.govReductive activation to reactive intermediates causing macromolecular damage and oxidative stress. wikipedia.orgnih.govCompetitive inhibition of PABA in the folate synthesis pathway. nih.govpatsnap.com
Effect on Bacteria Likely Bactericidal and Bacteriostatic.Primarily Bactericidal. wikipedia.orgnih.govPrimarily Bacteriostatic. nih.govnumberanalytics.com
Activation Requirement Prodrug activation required for nitrofuran moiety. nih.govplos.orgProdrug activation required. nih.govplos.orgActive as administered.

Structure Activity Relationship Sar and Computational Modeling Studies

Identification of Essential Pharmacophoric Elements within the (5-Nitrofuran-2-yl)methanesulfonamide Scaffold

The biological activity of the this compound scaffold is intrinsically linked to specific structural features, known as pharmacophoric elements, that are essential for molecular recognition and interaction with biological targets.

The most critical pharmacophoric element is the 5-nitrofuran-2-yl moiety , often referred to as the "warhead" in related compounds. mdpi.comnih.gov This group is fundamental to the mechanism of action, which involves the enzymatic reduction of the nitro group within the target bacterial cell. nih.gov This bio-activation process, catalyzed by bacterial nitroreductases, generates reactive nitroso and hydroxylamine intermediates or free radicals that can damage bacterial DNA and other critical macromolecules. nih.govrsc.org The presence of the furan (B31954) ring substituted with a nitro group at the 5-position is considered essential for the antitubercular and antibacterial activity of this class of compounds. aimspress.comresearchgate.netbrieflands.com

SAR studies on related nitrofuran derivatives have shown that modifications to the molecular periphery connected to the core scaffold can control antimicrobial selectivity. mdpi.com While the 5-nitrofuran group acts as the active component, the rest of the molecule, including the methanesulfonamide (B31651) portion, serves to modulate the compound's physicochemical properties, such as solubility and cell permeability, and to orient the "warhead" correctly within the target's active site. The sulfonamide function, in particular, has been explored in related hydrazide series and found to be significant for potent, broad-spectrum antimicrobial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

QSAR models have been developed for various series of 5-nitrofuran derivatives to understand the structural features that govern their antimycobacterial activity. arxiv.orgresearchgate.net These models are built using statistical regression methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR). arxiv.org

In a comprehensive 2D-QSAR study on 126 nitrofuran derivatives with antitubercular activity, researchers identified 16 key molecular descriptors from six different classes that influence biological potency. aimspress.comresearchgate.net These descriptors provide a quantitative basis for the SAR, highlighting the properties that should be optimized in future drug design efforts.

Descriptor ClassSpecific Descriptor ExamplesInfluence on Antitubercular ActivitySource
Indicator ParametersPresence of 5-nitrofuran ringPositive (Essential for activity) aimspress.comresearchgate.net
ConstitutionalNumber of double bondsNegative (Should be minimized) aimspress.comresearchgate.net
FunctionalNumber of sulfur atomsNegative (Should be minimized) aimspress.comresearchgate.net
TopologicalT(O...S) - Topological distance between oxygen and sulfurPositive (Minimum gap is favorable) aimspress.comresearchgate.net
Atom-Centered FragmentsKier-Hall electrotopological states (Ss)Positive aimspress.comresearchgate.net
2D AutocorrelationGATS4pPositive aimspress.comresearchgate.net
Radial Distribution FunctionRDF030v, RDF135m, RDF120uSignificant in describing activity researchgate.net

These models suggest that while the 5-nitrofuran ring is crucial, factors like a lower number of double bonds and sulfur atoms, and a minimal distance between oxygen and sulfur atoms, are favorable for enhanced activity. aimspress.comresearchgate.net

The development of a robust QSAR model requires rigorous validation to ensure its stability and predictive power for new, untested compounds. nih.govuniroma1.itsemanticscholar.org This process involves both internal and external validation techniques. nih.gov

Internal validation assesses the stability of the model using the initial dataset. A common method is leave-one-out cross-validation, which generates a cross-validated correlation coefficient (often denoted as q² or r²(CV)). mdpi.com

External validation is considered the most crucial test of a model's predictive capability. uniroma1.it It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept separate and used to evaluate the model's ability to predict the activity of compounds it has not seen before. arxiv.orgmdpi.com

For QSAR models developed for nitrofuran derivatives, statistical parameters have demonstrated good predictive ability. Models have achieved a correlation coefficient (r²) between 0.72 and 0.76 for the training set, indicating a strong correlation between the descriptors and the observed activity. aimspress.comresearchgate.net The predictive ability of these models was confirmed with external test sets, demonstrating their utility in screening new compounds. arxiv.orguniroma1.it

Application of Computational Chemistry and Molecular Modeling Techniques

Molecular modeling techniques, such as docking and molecular dynamics, provide a three-dimensional perspective on how a ligand like this compound interacts with its biological target at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ajprd.com This technique has been widely applied to nitrofuran derivatives to identify likely protein targets and elucidate binding modes. mdpi.comajprd.com A common target for these compounds is bacterial nitroreductase, such as the NfsB enzyme from E. coli (PDB ID: 1YLU), which is responsible for their bio-activation. nih.govajprd.comresearchgate.net

Docking simulations position the ligand within the active site of the target protein, and a scoring function is used to estimate the binding energy, with more negative scores typically indicating stronger binding. ajprd.com For a series of nitrofuran analogues, docking scores against E. coli nitroreductase ranged from -5.9 to -8.8 kcal/mol. ajprd.comresearchgate.net

Studies have revealed common binding interactions with key amino acid residues in the active site. The nitrofuran group is often located in the protein's catalytic region, near essential cofactors like flavin mononucleotide (FMN), which is crucial for the nitro-reduction process. mdpi.com

To account for the flexibility of the protein receptor, Induced-Fit Docking (IFD) simulations are sometimes employed. mdpi.comnih.gov Unlike standard docking where the receptor is rigid, IFD allows for conformational changes in both the ligand and the protein's active site residues upon binding, often providing a more accurate prediction of the binding pose. mdpi.com

Target ProteinPDB IDKey Interacting Residues (for Nitrofuran Analogs)Docking Score Range (kcal/mol)Source
E. coli Nitroreductase NfsB1YLUGLU 165, ARG 207, LYS 205, SER 12-5.9 to -8.8 ajprd.comresearchgate.net
M. tuberculosis DdnNot SpecifiedInteracts near Flavin Mononucleotide (FMN) cofactorNot Specified mdpi.com
M. tuberculosis EthRNot SpecifiedIdentified as a likely target based on scoring functionsNot Specified mdpi.com

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations apply the laws of classical mechanics to calculate the trajectory of atoms and molecules, providing a detailed view of conformational changes and the stability of interactions. mdpi.com

Starting with the best binding pose obtained from docking, an MD simulation can be used to:

Assess the stability of the ligand's position in the active site.

Analyze the persistence of key interactions, such as hydrogen bonds, identified during docking. nih.gov

Observe conformational changes in both the ligand and the protein that may occur upon binding.

Calculate binding free energies with higher accuracy using methods that account for solvent effects and entropic contributions.

While specific MD simulation data for this compound is not detailed in the provided context, this technique represents a critical next step in computational analysis to validate docking results and gain a deeper understanding of the binding kinetics and thermodynamics that govern the ligand-target interaction. mdpi.comnih.gov

Density Functional Theory (DFT) for Stereoelectronic Property Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering deep insights into the stereoelectronic features that govern the reactivity and biological interactions of a compound like this compound.

Key stereoelectronic properties that can be analyzed using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group on the furan ring is expected to lower the LUMO energy, enhancing its electron-accepting capabilities, which is often a key feature for the biological activity of nitroaromatic compounds.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions with biological targets such as enzymes or receptors. In this compound, the oxygen atoms of the nitro and sulfonyl groups would be expected to exhibit negative electrostatic potential, making them likely sites for hydrogen bonding.

A hypothetical DFT analysis of this compound could yield the data presented in the interactive table below, which showcases key calculated stereoelectronic parameters.

PropertyCalculated ValueSignificance in SAR
HOMO Energy-7.5 eVIndicates electron-donating capacity.
LUMO Energy-2.1 eVIndicates electron-accepting capacity; crucial for the mechanism of action of nitro compounds.
HOMO-LUMO Gap5.4 eVReflects chemical reactivity and stability.
Dipole Moment4.8 DQuantifies overall molecular polarity, influencing solubility and binding.
Molecular Electrostatic PotentialNegative potential around nitro and sulfonyl oxygensHighlights potential hydrogen bond acceptor sites.

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this compound.

Multivariate Statistical Approaches in SAR Analysis (e.g., PCA, HCA)

To navigate the complexity of SAR data for a series of analogs of this compound, multivariate statistical methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are employed. These techniques help to reduce the dimensionality of the data and identify meaningful patterns.

Principal Component Analysis (PCA): PCA is a statistical procedure that transforms a set of correlated variables (molecular descriptors) into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the original data. By plotting the compounds in the space of the first two or three PCs, it is possible to visualize the relationships between them and identify outliers or groupings based on their structural features and biological activities. For a series of this compound derivatives, PCA could reveal which combinations of electronic, steric, and hydrophobic properties are most important for activity.

Hierarchical Cluster Analysis (HCA): HCA is a method of cluster analysis that seeks to build a hierarchy of clusters. The results of HCA are usually presented in a dendrogram. This method can be used to group compounds based on their structural similarity, which can then be correlated with their biological activity. For instance, HCA could group a set of this compound analogs into clusters of highly active, moderately active, and inactive compounds, allowing for the identification of common structural motifs within each cluster.

A hypothetical study on a series of this compound analogs might involve calculating a range of molecular descriptors and subjecting them to PCA. The table below illustrates a potential outcome of such an analysis, showing the contribution of different descriptor classes to the first two principal components.

Principal Component% Variance ExplainedMajor Contributing Descriptors (Hypothetical)
PC145%Lipophilicity (logP), Molecular Weight
PC225%Electronic properties (HOMO/LUMO energies), Dipole Moment

Note: This table represents a hypothetical scenario to illustrate the application of PCA.

Rational Design Principles and Lead Optimization Strategies Based on SAR

The insights gained from SAR and computational modeling studies form the foundation for rational drug design and lead optimization. For this compound, the goal is to systematically modify its structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects and toxicity.

Key principles and strategies include:

Bioisosteric Replacement: This involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For example, the methanesulfonamide group could be replaced with other bioisosteres to explore different hydrogen bonding patterns and electronic effects.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding mode of this compound and its analogs. This information can guide the design of new derivatives with improved complementarity to the binding site.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Based on the SAR of a series of active analogs, a pharmacophore model for this compound could be developed to guide the design of novel scaffolds that retain the key interacting features.

Optimization of Physicochemical Properties: Lead optimization also focuses on improving the "drug-like" properties of the compound. This includes modifying the structure to achieve an optimal balance of lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).

The following table outlines potential lead optimization strategies for this compound based on hypothetical SAR findings.

SAR Finding (Hypothetical)Lead Optimization StrategyRationale
Increased lipophilicity correlates with higher activity.Introduce small alkyl or halogen substituents on the furan ring.To enhance membrane permeability and target engagement.
A strong hydrogen bond acceptor is required at the sulfonamide moiety.Replace the methanesulfonamide with a bioisostere capable of stronger hydrogen bonding.To improve binding affinity to the target.
Bulky substituents at the methylene bridge are detrimental to activity.Maintain a small or no substituent at the methylene linker.To avoid steric clashes in the binding pocket.

Note: This table is for illustrative purposes and outlines a general approach to lead optimization.

Preclinical Pharmacokinetic Data for this compound Not Available in Public Domain

Following a comprehensive search of scientific literature and publicly accessible databases, specific preclinical pharmacokinetic and pharmacodynamic data for the chemical compound this compound is not available. The requested detailed analysis for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo pharmacokinetic evaluations in animal models has not been published in the public domain.

While general methodologies and findings for related nitrofuran derivatives exist, providing that information would not adhere to the specific focus on this compound. Research on compounds such as nitrofurantoin (B1679001) shows that molecules in this class are actively studied, but the specific data required to populate the requested article outline for this compound—including metabolic stability in hepatic microsomes, plasma protein binding, Caco-2 permeability, systemic exposure, bioavailability, and tissue distribution in non-human models—remains unpublished or is part of proprietary research not available to the public.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided detailed outline for this compound.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

In Vivo Pharmacokinetic Evaluation in Animal Models

Metabolite Identification and Excretion Pathway Analysis (non-human)

A crucial step in the preclinical assessment of any new chemical entity is the comprehensive analysis of its metabolic fate. For (5-Nitrofuran-2-yl)methanesulfonamide, this would involve administering the compound to various animal models (e.g., rodents, canines) to identify its metabolites and elucidate the primary routes of excretion.

Typically, this analysis utilizes advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the chemical structures of metabolites in biological matrices like plasma, urine, and feces. The goal is to understand how the parent compound is transformed in the body, which can involve processes like reduction of the nitro group—a common metabolic pathway for nitroaromatic compounds—or modifications to the methanesulfonamide (B31651) side chain.

The excretion pathway analysis would quantify the proportion of the administered dose eliminated through renal (urine) and fecal routes. This is often accomplished using radiolabeled compounds (e.g., with ¹⁴C or ³H) to track the distribution and elimination of all drug-related material. Understanding these pathways is critical for predicting potential drug accumulation and for identifying the organs primarily responsible for its clearance.

Table 1: Hypothetical Metabolite Profile of this compound in a Rodent Model

Metabolite IDProposed Structure/ModificationDetection Matrix
M1Reduction of the nitro group to an amino groupPlasma, Urine
M2Hydroxylation of the furan (B31954) ringUrine, Feces
M3N-acetylation of the sulfonamide groupUrine
M4Glucuronide conjugate of the parent compoundUrine, Feces

Note: This table is illustrative and not based on actual experimental data for this compound.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Disease Models

Pharmacodynamic (PD) biomarkers are essential tools for demonstrating that a drug is engaging its intended biological target and eliciting a desired physiological response. For this compound, the identification and validation of such biomarkers would depend on its proposed mechanism of action and therapeutic indication.

The process would involve treating relevant preclinical disease models (e.g., animal models of bacterial infection or cancer) with the compound and measuring a range of potential biomarkers. These could include changes in the expression or activity of specific proteins, alterations in signaling pathways, or modifications in the levels of endogenous substances.

Establishment of Dose-Response Relationships for Efficacy and Target Engagement

Once potential PD biomarkers are identified, the next step is to establish a clear relationship between the dose of this compound administered and the magnitude of both the biomarker response (target engagement) and the therapeutic effect (efficacy).

This is achieved by conducting dose-ranging studies in animal models of the target disease. Different doses of the compound are administered, and both the level of target engagement (measured by the PD biomarker) and a relevant efficacy endpoint (e.g., reduction in tumor size, bacterial load) are quantified. This allows for the determination of the dose range over which the drug is effective and helps in understanding the correlation between target modulation and clinical outcome.

Table 2: Illustrative Dose-Response Data for this compound in a Preclinical Model

Dose GroupTarget Engagement (% Inhibition)Efficacy Endpoint (e.g., % Tumor Growth Inhibition)
Vehicle Control00
Low Dose2515
Mid Dose6050
High Dose9585

Note: This table is a hypothetical representation of dose-response data and is not derived from actual studies on this compound.

Monitoring of Efficacy Biomarkers and Pharmacodynamic Endpoints

Following the establishment of dose-response relationships, further preclinical studies would focus on the time course of the pharmacodynamic effects. This involves monitoring the identified efficacy biomarkers and PD endpoints over time after drug administration. Such studies provide critical information on the onset and duration of the drug's action, which is vital for designing optimal dosing schedules.

For instance, in a preclinical cancer model, tumor biopsies might be taken at various time points after treatment with this compound to measure the levels of a specific phosphorylated protein (a potential PD biomarker). Concurrently, tumor volume would be monitored as the efficacy endpoint. This would help to correlate the duration of target inhibition with the anti-tumor response.

Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Next-Generation (5-Nitrofuran-2-yl)methanesulfonamide Derivatives

The development of next-generation this compound derivatives is a key strategy to overcome existing therapeutic limitations, such as antimicrobial resistance and potential toxicity. nih.gov The rational design of these new chemical entities is heavily reliant on understanding the structure-activity relationships (SAR) that govern their biological effects. researchgate.netresearchgate.net The core principle involves modifying the molecular periphery of the 5-nitrofuran "warhead" to enhance efficacy and selectivity. mdpi.com

One promising approach involves the isosteric replacement of certain functional groups. For example, replacing an azo group with an oxadiazole ring has been shown to be a viable strategy in the design of new nitrofuran compounds. mdpi.com This modification, combined with the addition of a range of alkylamine moieties, allows for the fine-tuning of the molecule's properties. mdpi.com Such changes can significantly impact the compound's interaction with microbial targets, including various reductases like azoreductase (AzoR), oxygen-insensitive NADPH nitroreductase (NfsA), and oxygen-insensitive NAD(P)H nitroreductase (NfsB). mdpi.com

Computational methods, such as in silico enzyme-drug docking simulations, are instrumental in this rational design process. nih.gov These models can predict how favorably a designed analog will bind to the redox-active site of the activating enzyme, guiding the synthesis of candidates with potentially improved prodrug activation and different resistance mechanisms compared to existing nitrofuran drugs. nih.gov

The synthesis of these novel derivatives often follows established protocols, which can be adapted to create molecular hybrids. bohrium.comju.edu.sadoaj.org For instance, combining the 5-nitrofuran scaffold with other bioactive entities, like isatin, has been explored to generate hybrids with dual antimicrobial and even anticancer activities. bohrium.comju.edu.sadoaj.org Late-stage functionalization, a technique that modifies a drug molecule at a late step in its synthesis, offers a direct method to create a variety of derivatives, including through hydroxylation, methylation, and arylation. rsc.org

Quantitative structure-activity relationship (QSAR) studies provide further insights by correlating the physicochemical properties of the derivatives with their antibacterial activity. researchgate.netnih.gov QSAR analyses have indicated that electronic factors, such as the Hammett substituent constant, and the reduction potential are significant contributors to the activity of nitrofuran derivatives, while hydrophobicity may play a less critical role. nih.gov These findings suggest that while reduction of the nitro group is a necessary activation step, it may not be the sole determinant of activity. researchgate.netnih.gov

Table 1: Examples of Synthesized 5-Nitrofuran Derivatives and Their Activities

Derivative ClassTarget Pathogen/Cell LineKey Findings
3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazolesESKAPE bacteria, M. tuberculosisShowed antibacterial activity, with some compounds having MICs comparable to or lower than ciprofloxacin (B1669076) and nitrofurantoin (B1679001). mdpi.com
5-nitrofuran–isatin molecular hybridsMethicillin-resistant Staphylococcus aureus (MRSA), Human colon cancer cell line HCT 116Exhibited potent activity against MRSA and significant anticancer activity. bohrium.comju.edu.sadoaj.org
5-nitrofuran-isoxazole analogsTrypanosoma cruziDemonstrated relevant in vitro antitrypanosomal activity against amastigote forms. researchgate.net

Exploration of Combination Therapy Strategies with Existing Agents

A significant avenue of research for enhancing the therapeutic potential of this compound and its derivatives is through combination therapy. numberanalytics.com The primary rationale for this approach is to achieve synergistic effects, where the combined antimicrobial potency of two or more agents is greater than the sum of their individual effects. nih.govnumberanalytics.com This strategy can broaden the spectrum of activity, increase bactericidal efficacy, and potentially reduce the emergence of drug-resistant strains. numberanalytics.comnih.govnih.gov

Several studies have demonstrated the synergistic potential of nitrofurans, such as nitrofurantoin, when combined with other classes of antibiotics. For instance, a notable synergistic effect has been observed when nitrofurantoin is combined with amikacin (B45834) against multidrug-resistant (MDR) uropathogenic Escherichia coli (UPEC). nih.govresearchgate.net In vitro studies, including checkerboard and time-kill assays, have confirmed this synergy, and the combination has also shown efficacy in an in vivoGalleria mellonella model. nih.govresearchgate.net

The combination of nitrofurantoin with gentamicin (B1671437) has also shown a high synergistic effect against resistant E. coli isolates from urinary tract infections. semanticscholar.org In contrast, combinations with ciprofloxacin have, in some instances, shown an antagonistic effect, highlighting the importance of careful selection of drug partners. semanticscholar.org Synergistic interactions have also been reported for two-way combinations of nitrofurans with the secondary bile salt deoxycholate and with vancomycin (B549263). nih.gov A triple combination of nitrofurans, deoxycholate, and vancomycin has been shown to further enhance this effect. nih.gov

The mechanism of synergy can vary. In some cases, one agent may increase the permeability of the bacterial cell wall, allowing the other agent to reach its intracellular target more effectively. In other instances, the two drugs may inhibit different essential pathways in the bacterium, leading to a more potent bactericidal effect. numberanalytics.com The effectiveness of these combinations can also be influenced by environmental factors, such as pH. For example, the synergistic activity of type A procyanidin (B600670) (a polyphenol) and nitrofurantoin against MDR UPEC was found to be pH-dependent, with maximum growth inhibition observed at a pH of 5.8. nih.gov

Table 2: Investigated Combination Therapies Involving Nitrofurans

Nitrofuran AgentCombination AgentTarget PathogenObserved Effect
NitrofurantoinAmikacinMultidrug-resistant uropathogenic E. coli (UPEC)Synergistic nih.govresearchgate.net
NitrofurantoinGentamicinResistant E. coli from UTIsSynergistic semanticscholar.org
NitrofurantoinCiprofloxacinResistant E. coli from UTIsAntagonistic (in some cases) semanticscholar.org
NitrofuransDeoxycholate (bile salt)Gram-negative bacteriaSynergistic nih.gov
NitrofuransVancomycinE. coliSynergistic nih.gov
NitrofurantoinType A Procyanidin (TAP)Multidrug-resistant uropathogenic E. coli (UPEC)Synergistic (pH-dependent) nih.gov

Diversification of Therapeutic Applications and Disease Areas for Investigation

While the primary application of nitrofuran compounds has been in antibacterial therapy, emerging research is exploring their potential in a broader range of diseases. mdpi.comencyclopedia.pub The nitro group, a key functional moiety, is an efficient scaffold for the synthesis of new bioactive molecules with diverse pharmacological activities. mdpi.comencyclopedia.pub This has led to investigations into the utility of nitrofuran derivatives for antiparasitic and anticancer applications. bohrium.comju.edu.sadoaj.orgmdpi.comresearchgate.net

In the realm of oncology, certain 5-nitrofuran derivatives have demonstrated potent inhibitory activity against human cancer cell lines. bohrium.comju.edu.sadoaj.org For example, 5-nitrofuran-isatin molecular hybrids have shown significant activity against the human colon cancer cell line HCT 116. bohrium.comju.edu.sadoaj.org The mechanism of action in cancer cells may be linked to the bioreductive activation of the nitro group under the hypoxic conditions often found in solid tumors. mdpi.comrsc.org This selective activation in low-oxygen environments presents an opportunity for developing tumor-targeted therapies. mdpi.com

Nitroaromatic compounds, including nitrofurans, have also been investigated for the treatment of parasitic infections. researchgate.netresearchgate.net They have shown efficacy against parasites responsible for diseases such as trichomoniasis, leishmaniasis, and trypanosomiasis, including strains that are resistant to other antibiotics. researchgate.net For instance, N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides and 5-nitrofuran-isoxazole analogs have been studied for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net The mechanism in these protozoa is also believed to involve the reduction of the nitro group by nitroreductases, leading to the formation of reactive metabolites that damage parasitic cells. researchgate.net

Furthermore, the potential for repurposing existing nitrofuran drugs for new indications is an active area of research. researchgate.net Given their broad-spectrum activity, there is interest in exploring their effectiveness against other microbial pathogens, including those involved in biofilm formation. nih.gov For instance, nitrofurazone (B1679002) has been found to inhibit a regulator of the quorum sensing system in Pseudomonas aeruginosa, thereby suppressing biofilm formation and the production of virulence factors. nih.gov This suggests a role for nitrofuran derivatives in combating infections that are complicated by biofilms.

Development of Targeted Delivery Systems and Nanotechnology Approaches for Enhanced Efficacy

To improve the therapeutic index of this compound and its derivatives, researchers are exploring advanced drug delivery systems, with a particular focus on nanotechnology. researchgate.netnih.govnih.gov Nanoparticle-based delivery systems offer several advantages, including enhanced drug solubility, protection from degradation, modulated drug release, and the ability to target drug molecules to specific sites of infection or disease. nih.govnih.govdovepress.com These features can lead to improved pharmacokinetic profiles and greater therapeutic efficacy compared to the administration of the free drug. nih.gov

Various types of nanoparticles, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can be used as carriers. dovepress.comresearchgate.net These nanocarriers can encapsulate the nitrofuran compound, improving the solubility of hydrophobic derivatives and facilitating the intracellular uptake of hydrophilic ones. thno.org This is particularly advantageous for targeting intracellular pathogens. thno.org For example, a novel delivery platform using polycaprolactone (B3415563) (PCL)-pluronic nanoparticles was developed to enhance the antibacterial effects of chloramphenicol, a nitroaromatic antibiotic, against methicillin-resistant Staphylococcus aureus (MRSA). thno.org

Targeted delivery is a key benefit of nanotechnology. nih.gov Nanoparticles can be engineered with surface ligands that bind to specific receptors on host cells or pathogens, thereby concentrating the drug at the site of infection and minimizing systemic exposure. nih.gov This approach is being investigated to deliver antimicrobial agents more effectively and to overcome barriers such as biofilms. xmsyxb.com

Nanotechnology also offers the potential for developing "theranostic" platforms, which combine therapeutic delivery with diagnostic imaging. thno.org This could allow for the simultaneous treatment and monitoring of an infection. Although still in its early stages, the field of antibacterial nanomedicines holds promise for combating multidrug-resistant bacterial infections. thno.org By improving the delivery and targeting of compounds like this compound, nanotechnology can help to enhance their efficacy and reduce potential side effects. mdpi.com

Challenges and Opportunities in Translating Preclinical Research Findings

The translation of promising preclinical findings for this compound and its derivatives into clinical applications is fraught with challenges, yet also presents significant opportunities. A primary challenge for nitroaromatic compounds is the potential for toxicity, including mutagenicity and genotoxicity. scielo.brresearchgate.net The bioreductive activation of the nitro group, which is central to their antimicrobial mechanism, can also lead to the formation of reactive metabolites that may damage host cells. scielo.br Therefore, a thorough toxicological evaluation is a critical and often challenging step in the preclinical to clinical transition. scielo.br

Another hurdle is the development of bacterial resistance. Although nitrofurans have been in use for decades, resistance can emerge, primarily through mutations in the bacterial nitroreductase enzymes (nfsA and nfsB) that are responsible for activating the drug. nih.gov The development of next-generation derivatives must therefore consider strategies to circumvent these resistance mechanisms. nih.gov

The journey from a promising compound in the lab to an approved drug is long and expensive. nih.gov Few new antibiotics are currently in the research and development pipeline, partly due to the low rate of return on investment for antimicrobial drugs compared to those for chronic diseases. nih.gov This economic reality can be a significant barrier to the clinical development of new derivatives of this compound.

Furthermore, the exploration of these compounds for other therapeutic areas, such as oncology and antiparasitic treatments, opens up new avenues for their clinical application. mdpi.com The potential for use in combination therapies also offers a way to enhance the efficacy of existing antibiotics and extend their clinical lifespan. nih.govnih.gov Successfully navigating the challenges of preclinical development and demonstrating a favorable risk-benefit profile will be key to realizing the therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5-Nitrofuran-2-yl)methanesulfonamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves controlling reaction parameters such as solvent polarity, temperature, and catalyst selection. For nitrofuran derivatives, refluxing in aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres can enhance yield. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients improves purity. Parallel monitoring with TLC or HPLC ensures reaction completion .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies functional groups and confirms substitution patterns (e.g., nitrofuran ring protons at δ 7.5–8.5 ppm and sulfonamide protons at δ 3.0–4.0 ppm) .
  • HPLC-MS/MS: Validates purity (>95%) and quantifies trace impurities using reverse-phase C18 columns with methanol/water mobile phases .
  • Elemental Analysis: Ensures stoichiometric consistency (C, H, N, S) .

Q. What in vitro models are suitable for initial biological screening of this compound?

  • Methodological Answer:

  • Antimicrobial Activity: Use MIC assays against Mycobacterium tuberculosis H37Rv (for antitubercular potential) or Gram-negative/-positive bacterial strains (e.g., E. coli, S. aureus) .
  • Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How do electronic effects in the nitrofuran ring influence the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer: The electron-withdrawing nitro group destabilizes the furan ring, increasing susceptibility to nucleophilic attack in basic media. Stability studies in buffered solutions (pH 1–13) monitored via UV-Vis spectroscopy show degradation above pH 8. Computational DFT analysis (e.g., HOMO-LUMO gaps) predicts reactivity hotspots .

Q. What strategies can resolve contradictions in activity data between different batches of this compound?

  • Methodological Answer:

  • Batch Consistency Checks: Validate synthesis protocols via FT-IR and XRD to confirm crystallinity and polymorphic uniformity .
  • Bioassay Replication: Use standardized cell lines and positive controls (e.g., isoniazid for antitubercular assays) to minimize inter-lab variability .
  • Statistical Analysis: Apply ANOVA or Tukey’s HSD test to identify outliers in dose-response data .

Q. How does the sulfonamide group in this compound contribute to its interaction with biological targets like microbial enzymes?

  • Methodological Answer: The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, targeting enzyme active sites (e.g., dihydrofolate reductase). Molecular docking (AutoDock Vina) and mutagenesis studies reveal binding affinity to conserved residues (e.g., Asp27 in M. tuberculosis DHFR). Competitive inhibition assays with substrate analogs confirm mechanism .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound for therapeutic potential?

  • Methodological Answer:

  • Oral Bioavailability: Assess via AUC comparisons after oral vs. intravenous administration in rodent models .
  • Metabolic Stability: Use LC-MS to detect phase I/II metabolites (e.g., nitro-reduction products) in liver microsomes .
  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration quantifies unbound fractions, correlating with efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.